molecular formula C14H12FNO4 B13057112 Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate

Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate

Cat. No.: B13057112
M. Wt: 277.25 g/mol
InChI Key: MSRLUEAQYFHXHV-UHFFFAOYSA-N
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Description

Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a fluorobenzoyl group, a methyl group, and an ethyl ester group attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate typically involves the reaction of 4-fluoroacetophenone with diethyl carbonate in the presence of a base such as sodium hydride. This reaction yields Ethyl (4-fluorobenzoyl)acetate, which can then undergo further reactions to form the desired isoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include benzofurazan oxide, diamines, and indoles. Reaction conditions often involve the use of bases such as sodium hydride and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include benzimidazoles, perimidines, hydroxybenzophenones, and pyrones .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is classified as an isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds that contain one nitrogen and one oxygen atom in the ring structure. The introduction of a fluorobenzoyl group enhances its chemical reactivity and potential biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, potentially affecting metabolic pathways involved in inflammation and cancer progression .
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate proliferation and apoptosis .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, which warrant further investigation.
  • Anti-inflammatory Effects : Compounds in the isoxazole class have demonstrated anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines .
  • Anticancer Activity : Some derivatives have been evaluated for their ability to inhibit tumor growth in vitro and in vivo, indicating a potential role in cancer therapy .

Case Studies and Experimental Data

Several studies have focused on the synthesis and evaluation of this compound and related compounds. Below is a summary of key findings:

Study ReferenceBiological ActivityKey Findings
AntimicrobialEthyl derivatives showed significant inhibition against various bacterial strains.
Anti-inflammatoryInhibition of TNF-alpha production was observed in cell culture models.
AnticancerInduced apoptosis in cancer cell lines with IC50 values indicating potency.
ImmunomodulatoryCompounds demonstrated differential effects on immune cell proliferation.

Properties

Molecular Formula

C14H12FNO4

Molecular Weight

277.25 g/mol

IUPAC Name

ethyl 5-(4-fluorobenzoyl)-3-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C14H12FNO4/c1-3-19-14(18)11-8(2)16-20-13(11)12(17)9-4-6-10(15)7-5-9/h4-7H,3H2,1-2H3

InChI Key

MSRLUEAQYFHXHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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